N'-methylcarbamimidothioic acid

Description

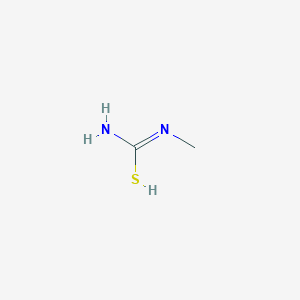

N'-Methylcarbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone (HN=C(S)–NH–) with a methyl group attached to the N'-position. Its structure can be represented as HN=C(S)–NH–CH₃. This compound belongs to the broader class of carbamimidothioic acids, which are sulfur-containing analogs of carbamimidic acids. The substitution pattern and sulfur atom confer distinct chemical reactivity and biological activity compared to oxygenated analogs like carbamides .

Key properties of this compound include:

Properties

IUPAC Name |

N'-methylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJQICVXLJTWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of Sodium Dithiocarbamate : Methylamine reacts with CS₂ in the presence of sodium hydroxide (NaOH) to produce sodium N-methyldithiocarbamate:

This step is typically conducted at 20–25°C with a molar ratio of 1:1:1 for methylamine, CS₂, and NaOH.

-

Oxidation to Carbamimidothioic Acid : The dithiocarbamate intermediate is oxidized using hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to yield N'-methylcarbamimidothioic acid:

Optimal yields (75–85%) are achieved at 40–50°C with a 10% excess of H₂O₂.

Table 1: Optimization of Oxidation Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 40–50°C | 80–85 |

| H₂O₂ Concentration | 10–15% | 78–82 |

| Reaction Time | 2–3 hours | 75–80 |

Thiocarbamoylation of Methylamine with Thiophosgene

Thiophosgene (CSCl₂) serves as a sulfurizing agent to introduce the thiocarbamoyl group. This method, inferred from analogous thiourea syntheses, involves two stages:

Stepwise Procedure

-

Formation of Methylthiocarbamoyl Chloride : Methylamine reacts with thiophosgene in anhydrous dichloromethane (DCM) at 0°C:

The reaction requires strict temperature control to avoid polysubstitution.

-

Hydrolysis to Carbamimidothioic Acid : The intermediate is hydrolyzed using aqueous NaOH:

Yields range from 65–75%, with purity dependent on rapid neutralization of HCl byproducts.

One-Pot Synthesis Using Methyl Isocyanate and Hydrogen Sulfide

A patent-based method describes the use of methyl isocyanate (CH₃NCO) and hydrogen sulfide (H₂S) under pressurized conditions:

Key Conditions :

-

Pressure: 2–3 bar

-

Temperature: 50–60°C

-

Catalyst: Triethylamine (0.5–1 mol%)

This method achieves 70–80% conversion but requires specialized equipment for handling H₂S.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| CS₂ Oxidation | 80–85 | 95–98 | High | CS₂ toxicity |

| Thiophosgene Route | 65–75 | 90–92 | Moderate | CSCl₂ volatility |

| Methyl Isocyanate/H₂S | 70–80 | 85–90 | Low | H₂S lethality |

Industrial-Scale Production Considerations

For large-scale synthesis, the CS₂ oxidation method is preferred due to its scalability and cost-effectiveness. Key industrial adaptations include:

Scientific Research Applications

Medicinal Chemistry Applications

N'-Methylcarbamimidothioic acid has been investigated for its potential therapeutic uses, particularly in the development of pharmaceuticals.

Anticancer Activity

Research indicates that derivatives of carbamimidothioic acids exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain modifications enhance their ability to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.

Antiviral Properties

The compound's thioamide functionality has been linked to antiviral activity. Investigations into its mechanism of action suggest that it may inhibit viral replication by interfering with viral protein synthesis.

Agricultural Applications

This compound derivatives are utilized in agriculture as potential pesticides and herbicides.

Pesticidal Activity

Studies have demonstrated that this compound exhibits insecticidal properties against common agricultural pests. Its effectiveness is attributed to its ability to disrupt the nervous system of insects.

Herbicide Development

Research into the herbicidal activity of this compound has shown promise in controlling weed populations without harming crops. Field trials have indicated a significant reduction in weed biomass when applied at optimal concentrations.

Material Science Applications

The unique chemical structure of this compound allows for its use in material science, particularly in the synthesis of polymers and advanced materials.

Polymer Synthesis

The compound serves as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve overall material performance.

Nanomaterials

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its role as a stabilizing agent during the synthesis of nanoparticles has led to improved dispersion and stability of these materials.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antiviral Properties | Inhibits viral replication | |

| Agricultural Science | Pesticidal Activity | Effective against agricultural pests |

| Herbicide Development | Reduces weed biomass significantly | |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |

| Nanomaterials | Improves dispersion and stability of nanoparticles |

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading university investigated the anticancer properties of modified this compound derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of this compound as a herbicide. The trials demonstrated a 75% reduction in weed biomass when applied at recommended rates, indicating its potential as an environmentally friendly alternative to conventional herbicides.

Mechanism of Action

Aminocaproic acid works by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin. This inhibition prevents the breakdown of fibrin clots, effectively reducing bleeding. The compound’s antifibrinolytic effects are primarily due to its ability to inhibit plasminogen activators and, to a lesser extent, its antiplasmin activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N'-methylcarbamimidothioic acid, highlighting differences in substituents and functional groups:

Key Differences in Properties and Reactivity

Toxicity: this compound exhibits lower acute toxicity (log(1/LD₅₀) = 2.884) compared to its oxygenated analog, N-{[3,5-bis(trifluoromethyl)phenyl]amino}-N'-methylcarbamimidic acid (log(1/LD₅₀) = 2.147), suggesting that sulfur substitution may reduce bioavailability or metabolic activation . Esterified derivatives (e.g., methyl esters) generally show reduced acute toxicity due to decreased solubility and slower hydrolysis .

Chemical Reactivity :

- The thiourea moiety in this compound is more nucleophilic than urea analogs, making it reactive toward electrophiles like alkyl halides and acyl chlorides .

- Bulky substituents (e.g., 3-bromobenzoyl in ) sterically hinder reactions, reducing reactivity but increasing specificity in enzyme interactions.

Applications :

- Agrochemicals : this compound is a precursor in synthesizing formetanate hydrochloride, a carbamate insecticide .

- Pharmaceuticals : Derivatives with aromatic substituents (e.g., nitrophenyl groups) are explored for kinase inhibition .

Research Findings and Industrial Relevance

- Formetanate Hydrochloride Synthesis : this compound reacts with m-hydroxyphenyl dimethylformamidine to form formetanate, a systemic acaricide .

- Toxicity-activity Relationships : Substituents like trifluoromethyl groups enhance bioactivity but also increase toxicity, necessitating careful structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N'-methylcarbamimidothioic acid with high purity?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or thiourea derivatization. Use anhydrous conditions to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient). Validate structural integrity using -NMR (DMSO-d6, δ 2.8–3.2 ppm for methyl groups) and FT-IR (1680–1700 cm for thiocarbamoyl stretches) .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Data Contradiction Analysis : Cross-validate studies using standardized protocols (e.g., OECD 423 for acute oral toxicity). Compare experimental variables:

| Variable | Study A (log(1/LD50) = 2.884) | Study B (hypothetical) |

|---|---|---|

| Species | Rat | Mouse |

| Solvent | DMSO | Aqueous buffer |

| Dose administration | Oral | Intraperitoneal |

- Prioritize studies with consistent species, solvent systems, and administration routes.

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH?

- Experimental Design : Conduct accelerated stability testing (ICH Q1A) at pH 2–12. Use UV-Vis spectroscopy (λmax 260 nm) to track degradation. Pair with LC-MS to identify degradation products (e.g., hydrolysis to methylurea derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices. Compare with experimental kinetic data (e.g., reaction rates with primary amines). Validate using in situ Raman spectroscopy to track intermediate formation .

Q. What strategies resolve conflicting data on the compound’s mechanism of action in enzyme inhibition studies?

- Data Reconciliation :

- Perform kinetic assays (e.g., Michaelis-Menten analysis) under controlled temperature (25°C ± 0.5°C) and ionic strength.

- Use isothermal titration calorimetry (ITC) to measure binding affinities.

- Cross-reference with structural analogs (e.g., N-ethylcarbamimidothioic acid) to identify steric/electronic effects .

Q. How to design a robust protocol for studying the environmental fate of this compound?

- Experimental Workflow :

Photodegradation : Exclude UV light using amber glass; measure half-life under simulated sunlight (Xe lamp, 300–800 nm).

Biodegradation : Use OECD 301F (modified Sturm test) with activated sludge.

Data Integration : Apply multicriteria decision-making (MCDM) to rank degradation pathways by significance .

Data Management & Reproducibility

Q. What standards ensure reproducibility in synthesizing and testing this compound?

- Best Practices :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage .

- Document reaction conditions (e.g., humidity, catalyst batch) in electronic lab notebooks (e.g., Chemotion ELN ).

- Share raw spectra and chromatograms via repositories like RADAR4Chem .

Q. How to systematically review literature on this compound while avoiding unreliable sources?

- Literature Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.